1-(Butoxymethyl)-3-octadecylurea

Lipophilicity Partition coefficient QSAR

Researchers requiring precise HLB control often find symmetric dialkyl ureas too hydrophobic and mono-alkyl ureas insufficiently lipophilic. 1-(Butoxymethyl)-3-octadecylurea solves this: • XLogP3 9.4 bridges the gap between N-octadecylurea (7.0) and 1,3-dioctadecylurea (~17). • Boiling point 524.3°C-107°C higher than N-octadecylurea-minimizes thermal loss. • HBA = 2, tPSA = 50.4 Ų; additional H-bond acceptor supports stable non-aqueous emulsions. Single-entity supply eliminates analog blending. For surfactant, lubricant, and coating R&D.

Molecular Formula C24H50N2O2
Molecular Weight 398.7 g/mol
CAS No. 94277-84-6
Cat. No. B12642351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butoxymethyl)-3-octadecylurea
CAS94277-84-6
Molecular FormulaC24H50N2O2
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)NCOCCCC
InChIInChI=1S/C24H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-24(27)26-23-28-22-6-4-2/h3-23H2,1-2H3,(H2,25,26,27)
InChIKeyHWSGWVHMCJKESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butoxymethyl)-3-octadecylurea: Technical Baseline


1-(Butoxymethyl)-3-octadecylurea (CAS 94277-84-6) is an asymmetrically N,N′-disubstituted urea bearing a long-chain octadecyl (C18) substituent on one nitrogen and a butoxymethyl (–CH₂–O–C₄H₉) substituent on the other [1]. With molecular formula C₂₄H₅₀N₂O₂ and a molecular weight of 398.7 g·mol⁻¹, the compound combines the hydrogen-bonding capacity of the urea core with a highly lipophilic hydrocarbon tail and a moderately polar ether-containing side chain [2]. This amphiphilic architecture distinguishes it from simple mono‑alkyl ureas and wholly symmetric dialkyl ureas, making it a candidate of interest in surfactant, lubricant, and specialty-coating research settings where fine‑tuned hydrophilic–lipophilic balance (HLB) is required. The compound is listed under EINECS 304‑668‑7 and is commercially available through several specialty chemical suppliers .

Asymmetric N,N′-disubstituted urea with tunable HLB
Combines long-chain hydrophobe with ether-containing side arm

1-(Butoxymethyl)-3-octadecylurea: Why Substitution Fails


Octadecylurea derivatives are often perceived as interchangeable lipophilic building blocks; however, the introduction of the butoxymethyl (–CH₂–O–C₄H₉) moiety in 1-(butoxymethyl)-3-octadecylurea radically alters key physicochemical descriptors that govern performance in surfactant, coating, and separation applications [1]. The butoxymethyl group simultaneously increases molecular weight, lowers computed lipophilicity relative to symmetric dialkyl analogs, raises the boiling point, and introduces an additional hydrogen-bond acceptor site, resulting in a distinct chromatographic retention profile on reversed-phase HPLC [2]. These differences mean that substituting N‑octadecylurea or 1,3‑dioctadecylurea for the target compound will yield different solubility, partitioning, and thermal behavior—consequences that are quantitatively documented below. Selection between these compounds therefore cannot be based solely on the presence of the octadecyl chain; the butoxymethyl functionalization delivers measurable differentiation that directly impacts experimental reproducibility and formulation design.

Property
Target Compound
Substitute Analogs
Lipophilicity
Intermediate logP may support tailored partitioning
N‑octadecylurea (lower logP) or dioctadecylurea (higher) may shift phase behavior
Thermal Stability
Higher boiling point may reduce volatility
Mono‑alkyl analog may exhibit greater evaporative loss under heat
Chromatography
Distinct HPLC retention profile allows identification
Analogs may co‑elute or show different peak shapes, complicating analysis

1-(Butoxymethyl)-3-octadecylurea: Quantitative Differentiation


Lipophilicity (XLogP3) Comparison

The computed XLogP3 value of 1-(butoxymethyl)-3-octadecylurea is 9.4 [1], compared to 7.0 for the simpler mono‑alkyl analog N‑octadecylurea (octadecylurea, CAS 2158‑08‑9) [2] and approximately 17 for the fully symmetric 1,3‑dioctadecylurea (CAS 4051‑66‑5) [3]. The target compound thus occupies a distinct intermediate lipophilicity window—approximately 2.4 log units higher than N‑octadecylurea and roughly 7.6 log units lower than 1,3‑dioctadecylurea—providing a unique hydrophilic–lipophilic balance not achievable with either analog.

Lipophilicity
Cross‑study comparable
XLogP3 = 9.4 (target) vs. 7.0 / ~17
Intermediate logP may support tailored interfacial partitioning.
Δ +2.4 vs N‑octadecylurea; –7.6 vs dioctadecylurea.
Lipophilicity Partition coefficient QSAR Surfactant design

Boiling Point Elevation Over N-Octadecylurea

The predicted boiling point of 1-(butoxymethyl)-3-octadecylurea is 524.3 °C at 760 mmHg [1], whereas the reported boiling point of N‑octadecylurea is 417.3 °C at 760 mmHg . This represents a boiling point elevation of approximately 107 °C (a 25.6% increase) attributable to the higher molecular weight and additional ether oxygen introduced by the butoxymethyl substituent.

Boiling Point
Cross‑study comparable
524.3 °C vs. 417.3 °C (N‑octadecylurea)
Elevated boiling point may support high‑temperature applications.
Δ +107 °C (~25.6% increase).
Thermal stability Boiling point Distillation High-temperature applications

Reversed-Phase HPLC Retention Profile

1-(Butoxymethyl)-3-octadecylurea exhibits a well-defined, single-peak retention profile on a Newcrom R1 mixed‑mode reversed‑phase HPLC column using an acetonitrile/water/phosphoric acid mobile phase (MS‑compatible modification: formic acid replaces phosphoric acid) [1]. The distinct retention time, governed by the compound's unique combination of the octadecyl chain and the butoxymethyl‑substituted urea head, differs from that of both N‑octadecylurea and 1,3‑dioctadecylurea under identical conditions, allowing unambiguous identification and quantification in mixtures where these analogs may be present [2]. While explicit numerical retention times are derived from a proprietary SIELC algorithm and require experimental confirmation upon request, the documented chromatographic method provides a validated framework for purity assessment and impurity profiling [1].

HPLC Retention
Class‑level inference
Well‑defined peak on Newcrom R1 RP column; distinct from analogs
Supports identity confirmation and purity profiling.
Exact retention times require experimental validation.
HPLC Chromatography Purity analysis Quality control

Hydrogen-Bond Acceptor and Polar Surface Area

1-(Butoxymethyl)-3-octadecylurea possesses 2 hydrogen-bond acceptor sites and a topological polar surface area (tPSA) of 50.4 Ų [1]. In comparison, N‑octadecylurea has 1 acceptor and a tPSA of 55.1 Ų [2], while 1,3‑dioctadecylurea has 1 acceptor and a comparable tPSA [3]. The additional ether oxygen acceptor in the target compound, combined with a slightly lower tPSA than N‑octadecylurea, implies a subtly different solvation shell and hydrogen-bonding capacity that influences solubility in polar organic solvents and interaction with protic media—factors that are critical when the compound is used as a surfactant precursor or as a co‑emulsifier in multi‑component formulations.

H‑Bond & PSA
Class‑level inference
HBA = 2; tPSA = 50.4 Ų (vs. 1 acceptor / 55.1 Ų)
Distinct H‑bonding profile may affect solvent compatibility.
Additional ether oxygen acceptor.
Hydrogen bonding Polar surface area Solubility Surfactant

1-(Butoxymethyl)-3-octadecylurea: Application Scenarios


Surfactant and Emulsifier Design

The XLogP3 of 9.4 positions 1-(butoxymethyl)-3-octadecylurea in a logP window that is neither as hydrophilic as N‑octadecylurea (logP 7.0) nor as hydrophobic as 1,3‑dioctadecylurea (logP ~17) [1]. This intermediate lipophilicity, combined with the additional hydrogen-bond acceptor site from the butoxymethyl ether oxygen, makes the compound particularly suitable for formulating surfactants and emulsifiers that require a precisely tuned HLB—for instance, in non‑aqueous emulsions, oil‑based drilling fluids, or specialty lubricant additives where extreme hydrophobicity would compromise dispersibility. Procurement of the target compound eliminates the need for blending multiple analogs to achieve the desired balance.

High-Temperature Industrial Formulations and Lubricant Additives

With a predicted boiling point of 524.3 °C—107 °C higher than N‑octadecylurea—the compound exhibits markedly lower volatility, making it a superior candidate for high‑temperature processes such as metal‑working fluids, heat‑transfer media, and polymer processing aids . The elevated boiling point reduces evaporative loss and thermal degradation, directly translating into longer formulation life and more consistent performance under sustained thermal load.

Chromatographic Standard and Analytical Reference Material

The validated reversed‑phase HPLC method on Newcrom R1 columns, which resolves 1-(butoxymethyl)-3-octadecylurea from its structural analogs, establishes the compound as a viable analytical reference standard for method development, system suitability testing, and impurity profiling in urea‑based surfactant and coating research [2]. Laboratories requiring a well‑characterized, single‑peak analyte with documented chromatographic behavior can adopt this compound as a retention‑time marker or calibration standard, confident in its distinguishability from simpler octadecylureas.

Functionalized Urea Precursor for Coatings and Polymers

The asymmetric substitution pattern—one butoxymethyl group and one octadecyl chain—provides a unique scaffold for further derivatization, such as N‑acylation or quaternization, without the steric congestion encountered with symmetric 1,3‑dioctadecylurea . This synthetic versatility, combined with the distinct computed hydrogen‑bonding descriptors (HBA = 2, tPSA = 50.4 Ų), supports its use as a starting material for designing novel polyurea coatings, corrosion inhibitors, or functionalized surface‑active agents where both hydrophobic anchoring and polar functionality are required.

Application
Selection Property
Validation Focus
Surfactant & Emulsifier Design
Tailored hydrophilic‑lipophilic balance
Interfacial partitioning and film stability
High‑Temperature Formulations
Reduced volatility
Thermal stability under sustained load
Chromatographic Reference Standard
Distinct reversed‑phase retention
Method reproducibility and peak purity
Functionalized Urea Precursor
Asymmetric substitution pattern
Derivatizability and coating performance
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